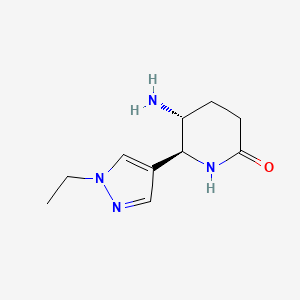

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

Description

Properties

IUPAC Name |

(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15)/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAGUQYTBGASAB-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2C(CCC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:

Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amine sources such as ammonia or primary amines.

Attachment of the 1-ethyl-1H-pyrazol-4-yl Group: This step involves the coupling of the pyrazole derivative to the piperidin-2-one core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reduction.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidin-2-one derivatives, which can be further utilized in chemical synthesis and biological studies.

Scientific Research Applications

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is part of a broader class of piperidin-2-one derivatives modified at the 5- and 6-positions. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Pyrazole vs. Imidazole Substituents: The 1-ethylpyrazole group in the parent compound confers enhanced lipophilicity compared to analogs with 1-methylpyrazole or imidazole rings. This may improve membrane permeability but reduce aqueous solubility .

Stereochemical Variations :

- The (5R,6S) configuration distinguishes the parent compound from diastereomers like (5S,6S) or (5R,6R). These stereochemical differences can drastically alter biological activity and metabolic stability .

Functional Group Modifications: The aminomethyl (-CH₂NH₂) substituent in CAS 1367926-76-8 introduces a secondary amine, which may enhance solubility in acidic conditions but increase susceptibility to oxidation .

Biological Activity

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one features a piperidin-2-one core with an amino group and a 1-ethyl-1H-pyrazol-4-yl substituent. Its molecular formula is with a molecular weight of 208.26 g/mol. The compound's unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one |

| CAS Number | 1807940-60-8 |

| Molecular Weight | 208.26 g/mol |

| Molecular Formula | C10H16N4O |

Synthesis

The synthesis of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves several key steps:

- Formation of the Piperidin-2-one Core : Achieved through cyclization of appropriate precursors.

- Introduction of the Amino Group : Via nucleophilic substitution reactions.

- Attachment of the Pyrazole Group : Usually through palladium-catalyzed cross-coupling reactions.

The biological activity of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways.

Pharmacological Properties

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one exhibits a spectrum of pharmacological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating potential for treating inflammatory conditions .

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial properties against various strains including E. coli and S. aureus .

- Anticancer Potential : Research suggests that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing promising results comparable to standard drugs like dexamethasone .

- Antibacterial Studies : Research demonstrated that certain pyrazole compounds could effectively inhibit bacterial growth, highlighting the importance of structural modifications in enhancing activity .

- Anticancer Research : Various pyrazole derivatives were evaluated for their ability to induce cell death in cancer lines, suggesting that modifications in the structure can lead to improved efficacy against tumors .

Comparison with Similar Compounds

Rac-(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one and Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidin-2-one are structurally similar compounds that also exhibit significant biological activities.

| Compound Name | Key Activity |

|---|---|

| Rac-(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin | Anticancer and anti-inflammatory |

| Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidin | Antimicrobial and analgesic |

Q & A

Q. How is the stereochemical configuration of rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one confirmed experimentally?

Answer: The stereochemistry is typically resolved using X-ray crystallography. Single-crystal diffraction data can be refined using programs like SHELX, which is robust for small-molecule crystallography despite its historical limitations in handling modern high-resolution data . For racemic mixtures, chiral chromatography (e.g., using amylose- or cellulose-based columns) combined with circular dichroism (CD) spectroscopy may validate enantiomeric separation. Purity (>95%) is confirmed via HPLC with UV detection, using protocols similar to those described for structurally related piperidin-2-one derivatives .

Q. What synthetic routes are commonly employed to prepare rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one?

Answer: A two-step strategy is often used:

- Step 1: Coupling of a pyrazole moiety (e.g., 1-ethyl-1H-pyrazol-4-ylboronic acid) to a piperidinone scaffold via Suzuki-Miyaura cross-coupling, using palladium catalysts under inert conditions .

- Step 2: Introduction of the amino group via azide reduction (Staudinger reaction) or direct amination. For example, lithium hexamethyldisilazide (LHMDS) can deprotonate the piperidinone, enabling nucleophilic substitution with an azide intermediate, followed by hydrogenation to yield the amine .

Q. How is purity assessed for rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one?

Answer: Purity (>95%) is validated via reversed-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phases often include ammonium acetate buffer (pH 6.5) and acetonitrile gradients, as described in pharmacopeial methods for related heterocycles . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (CHNO, MW 208.26) and detects impurities .

Advanced Research Questions

Q. What strategies mitigate stereochemical ambiguity during the synthesis of rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one?

Answer: Racemic mixtures often arise from non-stereoselective coupling or amination steps. To address this:

- Chiral auxiliaries: Temporarily introduce a chiral group (e.g., tert-butyl carbamate) to enforce stereocontrol, followed by cleavage .

- Dynamic kinetic resolution: Use asymmetric catalysts (e.g., Ru-BINAP complexes) during hydrogenation to bias diastereomer formation .

- Diastereomeric salt formation: Separate enantiomers via crystallization with chiral acids (e.g., tartaric acid) .

Q. How can conflicting NMR data for rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one be resolved?

Answer: Contradictions in H/C NMR assignments (e.g., overlapping signals for the pyrazole and piperidinone protons) are resolved by:

- 2D NMR: HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between adjacent substituents.

- Variable-temperature NMR: Reduces signal broadening caused by conformational exchange in the piperidinone ring .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral interpretation .

Q. What analytical challenges arise in characterizing the stability of rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one under physiological conditions?

Answer: The compound may undergo hydrolysis of the lactam ring or oxidation of the pyrazole moiety. Stability studies require:

- Forced degradation: Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C) and monitor degradation via LC-MS.

- Microsomal incubation: Assess metabolic stability using liver microsomes and NADPH cofactors, identifying metabolites like hydroxylated pyrazoles .

- Solid-state stability: Use accelerated aging (40°C/75% RH) with XRPD to detect polymorphic transitions .

Q. How are mechanistic insights into the hydrogenation step (e.g., in Step B of synthesis) obtained?

Answer: Hydrogenation of intermediates (e.g., azido-piperidinones) is studied via:

- Isotopic labeling: Deuterium gas () reveals hydrogenation sites through mass shifts in MS.

- Kinetic profiling: Monitor reaction progress via in situ IR spectroscopy to track azide (2100 cm) consumption.

- Catalyst screening: Compare PtO, Pd/C, and Raney Ni for selectivity toward cis/trans amine products .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.